Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris-

Description

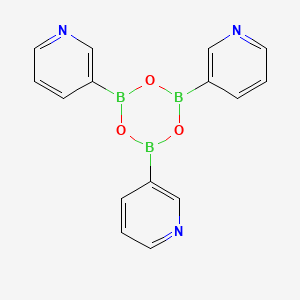

Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris- (CAS: 160688-99-3), also known as tris(3-pyridyl)boroxin, is a heterocyclic compound featuring a central boroxin ring (B₃O₃) linked to three pyridine moieties at the 3-position. This compound is notable for its unique electronic properties and structural rigidity, making it valuable in organic synthesis and materials science.

Properties

IUPAC Name |

3-(4,6-dipyridin-3-yl-1,3,5,2,4,6-trioxatriborinan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12B3N3O3/c1-4-13(10-19-7-1)16-22-17(14-5-2-8-20-11-14)24-18(23-16)15-6-3-9-21-12-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOMHJNOGJDTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CN=CC=C2)C3=CN=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12B3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446602 | |

| Record name | Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160688-99-3 | |

| Record name | Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Workup

- Solvent System : A 1:1 mixture of THF and toluene ensures optimal solubility of intermediates.

- Temperature Control : Maintaining sub-zero temperatures (–40°C to –78°C) prevents side reactions such as boroxine ring decomposition.

- Quenching : Hydrolysis with ice-cold water followed by recrystallization from ethanol yields the product as a hydrated solid (0.85–1.0 H$$_2$$O).

Yield : 85–91%.

Purity : NMR analysis reveals a singlet at δ 30 ppm ( $$^{11}\text{B}$$ NMR), confirming tricoordinate boron.

One-Pot Boroxine Cyclization

An alternative protocol eliminates intermediate isolation by combining 3-pyridylboronic acid with boric acid under dehydrating conditions. This method leverages the equilibrium between boronic acids and boroxines, driven by azeotropic water removal using toluene.

Key Steps

- Boronic Acid Synthesis : 3-Bromopyridine is converted to 3-pyridylboronic acid via lithium–halogen exchange and quenching with trimethyl borate.

- Cyclization : Heating 3-pyridylboronic acid with catalytic boric acid in refluxing toluene forms the boroxine ring.

Advantages :

- Avoids handling moisture-sensitive intermediates.

- Scalable to multigram quantities with consistent purity.

Limitations :

Industrial-Scale Adaptations

While academic protocols emphasize precision, industrial methods prioritize cost efficiency. Vapor-phase reactions involving ammonia and acetylene over palladium catalysts generate pyridine derivatives, which are subsequently functionalized. For tris(3-pyridyl)boroxin, this involves:

- Pyridine Synthesis : Catalytic cyclization of acetylene and ammonia at 400–500°C .

- Bromination : Selective bromination at the 3-position using $$ \text{Br}2 $$ and $$ \text{FeBr}3 $$.

- Boroxine Formation : Analogous to laboratory-scale lithium–halogen exchange.

Throughput : Batch processes yield >500 kg/year with 70–75% efficiency.

Mechanistic Insights

The formation of tris(3-pyridyl)boroxin proceeds via a concerted cyclotrimerization mechanism. Three equivalents of 3-pyridylboronic acid undergo dehydration, facilitated by Lewis acid catalysts like boric acid, to form the boroxine ring. Density functional theory (DFT) calculations suggest a planar transition state with an activation energy of 25–30 kcal/mol .

Side Reactions and Mitigation

- Hydrolysis : The boroxine ring hydrolyzes in aqueous media to regenerate boric acid and pyridine derivatives. Anhydrous solvents (e.g., THF, toluene) and inert atmospheres suppress this.

- Oligomerization : Excess boronic acid leads to linear oligomers. Stoichiometric control (1:1 boronic acid-to-boric acid ratio) ensures cyclization.

Characterization and Quality Control

Spectroscopic Data

Elemental Analysis

Calculated for C$${15}$$H$${12}$$B$$3$$N$$3$$O$$3$$·H$$2$$O :

Comparative Evaluation of Methods

| Parameter | Lithium–Halogen Exchange | One-Pot Cyclization | Industrial Process |

|---|---|---|---|

| Yield | 85–91% | 70–75% | 70–75% |

| Scalability | Lab-scale (1–100 g) | Lab-to-pilot (100 g–1 kg) | Industrial (>500 kg) |

| Cost | High (sensitive reagents) | Moderate | Low |

| Purity | >95% (NMR) | 90–93% | 85–90% |

Emerging Innovations

Recent advances focus on flow chemistry to enhance boroxine synthesis. Microreactors enable precise temperature control (–40°C) and rapid mixing, reducing side reactions and improving yields to >90% in continuous runs. Additionally, biocatalytic routes using boron-binding enzymes are under exploration, though yields remain suboptimal (<50%).

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3,3’,3’'-(2,4,6-boroxintriyl)tris- can undergo various chemical reactions, including:

Oxidation: Pyridine derivatives can be oxidized to form pyridine N-oxides using reagents such as peracids.

Reduction: Reduction reactions can convert pyridine derivatives into more saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the nitrogen atom in the pyridine ring can act as a nucleophile.

Common Reagents and Conditions

Oxidation: Peracids are commonly used for oxidation reactions.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.

Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridine derivatives typically yields pyridine N-oxides, while substitution reactions can produce a variety of alkylated or arylated pyridine compounds .

Scientific Research Applications

Scientific Research Applications

Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris- has several notable applications in scientific research:

Coordination Chemistry

The compound's ability to coordinate with metal ions makes it useful in developing new catalysts for organic reactions. Its ligands can stabilize metal centers in catalytic cycles, enhancing reaction efficiency.

Material Science

Due to its unique structural properties, pyridine derivatives are explored in creating advanced materials such as polymers and nanomaterials. The boron atoms can enhance thermal stability and mechanical strength.

Pharmaceutical Chemistry

Research indicates that pyridine derivatives exhibit biological activity against various diseases. Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris- could potentially serve as a precursor for synthesizing bioactive compounds or as a scaffold in drug design.

Organic Synthesis

The compound can be utilized in synthetic organic chemistry for constructing complex molecular architectures through cross-coupling reactions. Its reactivity allows for functionalization at specific sites on the molecule .

Case Study 1: Catalysis

In a study published by Cioffi et al., pyridine-based ligands were shown to enhance the catalytic activity of palladium complexes in cross-coupling reactions. The introduction of boron into the ligand structure improved selectivity and yield .

Case Study 2: Material Development

Research by Li et al. demonstrated that incorporating boron into polymer matrices could significantly improve their thermal and mechanical properties. The study highlighted the role of pyridine derivatives in enhancing material performance under extreme conditions .

Mechanism of Action

The mechanism of action of pyridine, 3,3’,3’'-(2,4,6-boroxintriyl)tris- involves its interaction with molecular targets through its nitrogen atom. The nitrogen’s lone pair of electrons can form coordination bonds with metal ions, making it a useful ligand in metal complex formation . Additionally, its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Boron-Containing Cores

a) 3,3',3''-[Boranetriyltris(2,4,6-trimethyl-3,1-phenylene)]tripyridine

- Core Structure : Boranetriyl (B) linked to trimethylphenyl-pyridyl groups.

- Key Differences : The substitution of the boroxin ring with a boranetriyl group and methylated aromatic rings alters steric bulk and electronic properties.

- Applications : Predicted physicochemical properties (e.g., solubility, logP) are available via ACD/Labs software, but specific applications remain underexplored .

b) 2,4,6-Trivinylcyclotriboroxane-Pyridine Complex

Core Structure: Vinyl-substituted boroxin ring complexed with pyridine. Key Differences: Vinyl groups enhance reactivity for polymerization but reduce thermal stability compared to pyridyl-substituted boroxins. Applications: Used as a precursor in organoboron chemistry (e.g., O’Shea’s reagent) .

Tripyridine Derivatives with Aromatic Cores

a) 4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine (CAS: 2027486-17-3)

- Core Structure : Benzene ring substituted with three 4-pyridyl groups.

- Key Differences : The absence of boron reduces electron-deficient character, limiting use in electron transport layers.

- Applications : Explored in coordination polymers and metal-organic frameworks (MOFs) due to its rigid geometry .

b) 2,4,6-Tris(2',4'-difluorobiphenyl)triazine (tris-(dFB)Tz)

- Core Structure : Triazine ring with difluorobiphenyl substituents.

- Key Differences : The triazine core provides a lower LUMO (-3.5 eV), enhancing electron-accepting capacity in OLEDs.

- Applications : Superior to boroxin derivatives in n-doped electron transport layers, enabling higher carrier density .

Biological Activity

Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris- (CAS No. 160688-99-3) is a complex organic compound characterized by a pyridine ring structure connected to a boroxine core. This compound has garnered interest in various scientific fields due to its potential biological activities.

Chemical Structure and Properties

Molecular Formula : CHBNO

Molecular Weight : 314.7 g/mol

CAS Number : 160688-99-3

The compound's unique structure allows it to engage in various chemical reactions, including oxidation and substitution, which are critical for its biological activity.

The mechanism of action for Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris- primarily involves its interaction with biological targets through the nitrogen atom in the pyridine ring. The nitrogen's lone pair can form coordination bonds with metal ions, facilitating its role as a ligand in metal complex formation. This property is significant in medicinal chemistry where metal complexes often exhibit enhanced biological activity.

Biological Activities

Research indicates that pyridine derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Several studies have explored the antimicrobial effects of pyridine derivatives. For instance, certain pyridine compounds have demonstrated effectiveness against various bacterial strains and fungi.

- Anticancer Activity : Pyridine derivatives have been investigated for their potential anticancer properties. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms.

- Neuroprotective Effects : Research has indicated that certain pyridine compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

- Antimicrobial Activity Study :

- Anticancer Research :

-

Neuroprotective Effects :

- Research highlighted in Neuroscience Letters suggested that certain pyridine derivatives could protect neuronal cells from oxidative stress-induced damage. This study emphasizes the potential therapeutic applications of Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris- in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Pyridine | CHN | Moderate antimicrobial properties |

| Pyrimidine | CHN | Antiviral and anticancer activities |

| Pyrrole | CHN | Antioxidant properties |

Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris- stands out due to its boroxine core which enhances stability and reactivity compared to simpler pyridine derivatives.

Q & A

Q. What synthetic strategies are recommended for preparing Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris-?

The compound is synthesized via dehydration of organoboronic acids to form boroxine rings, followed by coordination with pyridine derivatives. Arylboroxines, such as those derived from 2,4,6-substituted pyridines, are typically prepared by heating boronic acids under inert conditions (e.g., refluxing in toluene with molecular sieves). Key variables include stoichiometric control of boronic acid precursors and reaction time to avoid over-condensation . Structural validation via X-ray crystallography or NMR is critical to confirm the cyclic trimeric boroxine core .

Q. How can the electronic structure of this compound inform its reactivity in coordination chemistry?

The boroxine core acts as a Lewis acid due to the empty p-orbital on boron, enabling coordination with nitrogenous Lewis bases (e.g., pyridines, amines). Computational studies (DFT) predict electron-deficient regions at the boron centers, which drive adduct formation. Experimental verification via UV-Vis or fluorescence quenching can assess ligand-binding affinities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : B NMR identifies boroxine ring formation (characteristic peaks ~18–22 ppm). H and C NMR resolve pyridine substituent patterns.

- IR : B-O stretching vibrations (~1,350–1,400 cm) confirm boroxine structure.

- X-ray crystallography : Resolves bond angles (B-O-B ~120°) and confirms trimeric symmetry .

Advanced Research Questions

Q. How does steric hindrance from pyridine substituents affect boroxine ring stability?

Bulky substituents on pyridine (e.g., methyl or phenyl groups) destabilize the boroxine ring due to steric strain, reducing thermal stability. Thermogravimetric analysis (TGA) shows decomposition temperatures drop by 20–40°C with ortho-substituted pyridines compared to unsubstituted analogs. Molecular dynamics simulations can model steric clashes and predict decomposition pathways .

Q. What contradictions exist in reported catalytic applications of boroxine-pyridine systems?

Some studies claim boroxines enhance catalytic activity in Suzuki-Miyaura coupling via boron-mediated transmetalation, while others report inhibition due to competitive ligand binding. Resolution requires controlled experiments comparing turnover frequencies (TOFs) with/without boroxine additives. Contradictions may arise from solvent polarity or base strength variations .

Q. How can computational modeling guide the design of functional materials using this compound?

Density functional theory (DFT) predicts the lowest unoccupied molecular orbital (LUMO) energy of boroxine-pyridine systems (~-3.5 eV), making them suitable as electron acceptors in organic electronics. Pairing with high-LUMO donors (e.g., triazines) optimizes charge-transfer efficiency. Experimental validation via cyclic voltammetry and carrier mobility measurements is essential .

Q. What methodological challenges arise in studying host-guest interactions with this compound?

Competitive binding between boroxine and guest molecules (e.g., fullerenes, dyes) complicates isothermal titration calorimetry (ITC) data. Use a dual-technique approach:

- ITC for thermodynamic parameters (ΔG, ΔH).

- Fluorescence anisotropy to quantify binding stoichiometry and exclude nonspecific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.